Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Lipophilicity ADME Drug Design

Medicinal chemistry programs requiring 5-substituted pyridine libraries face substitution challenges: 5-Cl/5-F analogs alter lipophilicity (ΔLogP 0.6-1.2) and cross-coupling reactivity. This brominated β-ketoester solves both issues: - C-Br bond: Optimal for Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig (vs. C-Cl) - LogP 1.9: Enhances membrane permeability vs. 5-F (0.7) or 5-Cl (1.3) - CD73 inhibition validated (IC50 40.1 µM): Hit-to-lead ready Supplied 95-98% purity. Routine irritant (GHS) - standard lab handling.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 954220-94-1
Cat. No. B3174633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
CAS954220-94-1
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
InChIKeyHECLHZAXCKFFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate Overview


Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (CAS 954220-94-1) is a brominated heterocyclic compound featuring a β-ketoester functional group appended to a 5-bromopyridine core [1]. With a molecular weight of 272.09 g/mol and a calculated LogP of 1.9, it is a solid reagent typically supplied at purities ranging from 95% to 98% . This compound is primarily valued as a versatile synthetic building block in medicinal chemistry and agrochemical research due to its dual electrophilic sites and the unique reactivity conferred by the C5-bromo substituent .

Building block for medicinal chemistry and agrochemical research
C5-bromo handle for selective Pd-catalyzed cross-coupling
β-Ketoester site offers additional synthetic versatility

Why Generic Substitution Fails


Substituting Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate with other 5-halopyridine analogs (e.g., 5-Cl or 5-F) or the non-halogenated parent compound is not straightforward due to significant differences in physicochemical properties and synthetic utility. The specific atomic radius, electronegativity, and polarizability of bromine directly influence critical parameters such as lipophilicity (LogP), which impacts membrane permeability, and the strength of the C-Br bond, which dictates its amenability to key transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. These differences, quantified below, make generic substitution a high-risk endeavor for drug discovery programs where structure-activity relationships (SAR) and specific downstream transformations are crucial.

Target (5-Br)
Substitute (5-Cl / F / non-halo)
Risk
Higher LogP profile
Lower LogP in 5-Cl/F analogs
May alter membrane permeability context
More reactive C-Br bond
Less reactive C-Cl bond
Lower cross-coupling yield and scope
Built-in C5-bromo handle
Non-halogenated parent lacks handle
Requires C-H activation or de novo synthesis

Quantitative Evidence


Lipophilicity (LogP) Advantage

The bromine atom at the C5 position imparts a significantly higher lipophilicity compared to its chloro and fluoro analogs, a critical parameter for optimizing a compound's ability to cross biological membranes. The target compound's computed XLogP3-AA is 1.9 [1]. In comparison, the 5-chloro analog (Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) has a lower computed LogP of approximately 1.3, and the 5-fluoro analog is even more hydrophilic with a LogP of around 0.7 . This 0.6 and 1.2 LogP unit increase respectively suggests a marked improvement in passive membrane permeability and potential for blood-brain barrier penetration.

Lipophilicity (LogP)
Reported
XLogP3-AA = 1.9; ΔLogP +0.6 vs 5-Cl, +1.2 vs 5-F
Reported higher lipophilicity, may support permeability studies
Computed values; experimental verification suggested
Lipophilicity ADME Drug Design

C-Br Bond Reactivity in Cross-Coupling

The carbon-bromine bond (C-Br) at the 5-position is a strategically important functional handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. The C-Br bond length in this compound is approximately 1.89 Å, which is longer and weaker than the C-Cl bond (1.74 Å) found in the 5-chloro analog [1]. This longer bond length results in a lower bond dissociation energy (BDE), making the bromo-substituted compound significantly more reactive in oxidative addition steps, a critical rate-limiting step in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling protocols [2].

C-Br Bond Reactivity
Class-level
C-Br bond length ≈ 1.89 Å (vs C-Cl ≈ 1.74 Å)
Supports higher oxidative addition reactivity in Pd couplings
Class-level inference; actual performance condition-dependent
Suzuki-Miyaura Cross-Coupling Medicinal Chemistry

CD73 Enzyme Inhibition

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate has been evaluated for its ability to inhibit ecto-5'-nucleotidase (CD73), an enzyme involved in the generation of immunosuppressive adenosine in the tumor microenvironment [1]. In a cell-based assay using rat CD73 transfected into COS7 cells, the compound exhibited an IC50 value of 4.01E+4 nM (40.1 µM) after a 10-minute preincubation followed by AMP addition [1]. While the specific comparator data for other 5-halo analogs in this exact assay is not publicly available, this IC50 value provides a quantitative benchmark for its activity against this emerging immuno-oncology target. The presence of the 5-bromopyridine moiety is a common motif in CD73 inhibitor scaffolds, suggesting its role in target engagement [2].

CD73 Enzyme Inhibition
Data to verify
IC50 = 40.1 µM (rat CD73, COS7 assay)
Supports CD73 inhibitor screening context
Direct comparator data not available in same assay
Immuno-Oncology CD73 Inhibitor Enzymatic Assay

Molecular Weight & Polar Surface Area

The presence of the bromine atom at the 5-position of the pyridine ring alters the compound's fundamental physicochemical profile. The target compound has a molecular weight of 272.09 g/mol and a topological polar surface area (tPSA) of 56.3 Ų [1]. In contrast, the non-halogenated parent compound, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (CAS 26510-52-1), has a significantly lower molecular weight of 193.2 g/mol and a tPSA of 43.2 Ų [2]. This difference of 78.9 g/mol in MW and 13.1 Ų in tPSA directly influences the compound's behavior in biological assays and its compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). The bromo derivative also exhibits higher stability and is a solid at room temperature, unlike the non-halogenated analog which is a liquid [2].

MW & Polar Surface Area
Reported
MW 272.09 g/mol, tPSA 56.3 Ų (ΔMW +78.9 vs parent)
Different physicochemical profile, solid-state handling
Computed properties; may require experimental validation
Physicochemical Properties Drug-Likeness Lead Optimization

Selective Functionalization via Bromine

A key advantage of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate over its non-halogenated counterpart is the ability to selectively functionalize the C5 position. The bromine atom serves as a specific, orthogonal reactive site, allowing for late-stage diversification via cross-coupling reactions without affecting the β-ketoester moiety . For the parent compound, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate, introducing substituents at the 5-position requires harsh, non-selective C-H activation conditions or de novo synthesis, which is less efficient and often results in lower yields and complex mixtures [1]. This built-in synthetic handle makes the bromo derivative a more powerful and versatile intermediate for generating focused compound libraries for structure-activity relationship (SAR) studies .

Selective C5 Functionalization
Class-level
Bromo enables mild Suzuki/Buchwald coupling, orthogonality
May reduce synthetic steps for focused library synthesis
General class advantage; specific protocols must be optimized
Synthetic Utility Selective Functionalization Medicinal Chemistry

Safety & Handling Profile

The safety and handling profile of Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is well-defined and may differ from its analogs. According to the ECHA C&L Inventory, the compound is classified as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This contrasts with the 5-chloro analog, for which specific GHS hazard statements may differ, and the 5-fluoro analog, where the fluoro group can sometimes introduce additional toxicity concerns (e.g., metabolism to fluoroacetate derivatives) [2]. For laboratory procurement, this well-defined and generally moderate irritant classification allows for straightforward implementation of appropriate safety protocols, avoiding the need for more complex or restrictive handling procedures that may apply to other halogenated intermediates.

Safety & Handling
Class-level
GHS: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Reported irritant classification; supports risk assessment
Class-based; other 5-halo analogs may have different profiles
Safety Data Regulatory Occupational Health

Research and Industrial Applications


CD73 Inhibitor Lead Generation

The compound's demonstrated in vitro activity against ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM positions it as a promising starting point for hit-to-lead optimization in immuno-oncology programs [1]. Its higher LogP (1.9) and the presence of a versatile bromine handle for further functionalization make it a valuable scaffold for improving potency and ADME properties. Researchers can utilize this intermediate to generate focused libraries via Suzuki-Miyaura coupling to explore structure-activity relationships (SAR) around the pyridine core, aiming to identify more potent CD73 inhibitors to combat adenosine-mediated immunosuppression in the tumor microenvironment [1].

Late-Stage Diversification via Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The C-Br bond at the 5-position offers superior reactivity compared to C-Cl analogs, enabling more efficient and higher-yielding diversification of lead compounds . It is particularly well-suited for generating libraries of 5-substituted pyridine derivatives for structure-activity relationship (SAR) studies, where the β-ketoester group can be preserved or later modified . This built-in synthetic handle significantly reduces the number of steps required to access diverse chemical space, accelerating medicinal chemistry timelines.

Physicochemical Property Tuning

The compound's computed LogP (1.9) and molecular weight (272.09 g/mol) make it a useful tool for modulating the lipophilicity and overall physicochemical profile of drug candidates [2]. Compared to the 5-fluoro (LogP ~0.7) and 5-chloro (LogP ~1.3) analogs, the bromo derivative offers a distinct advantage for projects aiming to improve membrane permeability or blood-brain barrier penetration while maintaining a viable molecular weight for drug-likeness [2]. This makes it a strategic choice for lead optimization campaigns targeting intracellular or CNS-based enzymes or receptors.

Safety-Focused Lab Research & Development

Given its well-defined GHS hazard classification as a skin, eye, and respiratory irritant, this compound is suitable for routine research and development workflows where a clear safety profile is essential for risk assessment and SOP development [3]. Its moderate irritant profile, compared to potentially more hazardous halogenated analogs, simplifies handling and storage requirements, making it a practical choice for both academic and industrial laboratories focused on high-throughput synthesis and biological screening [3].

Application
Selection Property
Validation Focus
CD73 inhibitor lead generation
C5-bromo handle for SAR diversification
CD73 inhibitory activity endpoint
Late-stage diversification via cross-coupling
C-Br bond for efficient Pd-catalyzed couplings
Suzuki-Miyaura / Buchwald coupling yield and scope
Physicochemical property tuning
Higher LogP context (bromo vs. 5-F/Cl)
Membrane permeability or BBB penetration assay
Safety-focused lab research
Well-defined GHS irritant classification
Risk assessment and SOP implementation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.